molecular formula C6H15ClN2O2S B1434511 (R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 1810074-90-8

(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No. B1434511
M. Wt: 214.71 g/mol
InChI Key: YQECDOZPXSNTCY-FYZOBXCZSA-N
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Description

“®-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2344757-87-3 . It has a molecular weight of 200.69 . The compound is also known as N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

Oxidation of Nauseous Sulfur Compounds by Photocatalysis

A study by Cantau et al. (2007) explores the photocatalytic treatment of gaseous flow polluted by sulfur compounds like methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS) using TiO2-based photocatalytic processes and alternative materials. This research is pertinent to industrial and water treatment plants aiming to reduce harmful effects caused by these compounds through oxidation (Cantau et al., 2007).

Diagnostic Lipid Biomarker and Stable Carbon Isotope Signatures

Niemann and Elvert (2008) reviewed the anaerobic oxidation of methane (AOM) with sulfate, focusing on microbial communities involved in this process. This study highlights the importance of methane as a sink in marine environments and the role of methanotrophic archaea and sulfate-reducing bacteria in AOM (Niemann & Elvert, 2008).

Xylan Derivatives and Their Application Potential

Petzold-Welcke et al. (2014) discuss the chemical modification of xylan into biopolymer ethers and esters, highlighting its application potential in drug delivery and as antimicrobial agents. This research underlines the versatility of biopolymers derived from natural sources for various industrial applications (Petzold-Welcke et al., 2014).

Homogeneous Functionalization of Methane

Gunsalus et al. (2017) review the advancements in homogeneous systems for converting methane to functionalized products, emphasizing the need for sustainable and economical processes. This study is relevant for understanding the potential chemical transformations of methane, a principal component of natural gas (Gunsalus et al., 2017).

Pyrrolidine in Drug Discovery

A review by Li Petri et al. (2021) on the use of the pyrrolidine ring in medicinal chemistry highlights the versatility of this scaffold for developing biologically active compounds. This work could offer insights into the structural importance and application potential of pyrrolidine derivatives in pharmaceuticals (Li Petri et al., 2021).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECDOZPXSNTCY-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

CAS RN

1810074-90-8
Record name Methanesulfonamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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